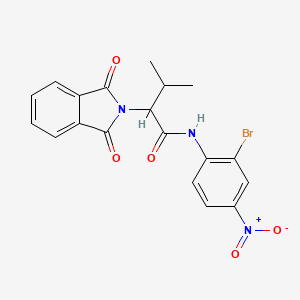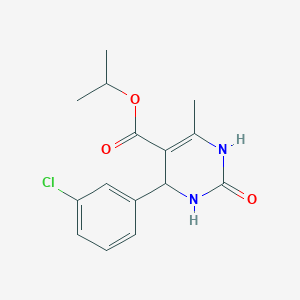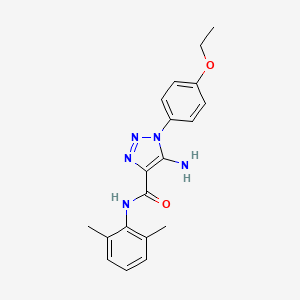
N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as AG1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. The EGFR pathway plays a vital role in regulating cell growth, differentiation, and survival, and is frequently dysregulated in various types of cancer. Therefore, AG1478 has been extensively studied for its potential as an anti-cancer agent.
Mechanism of Action
AG1478 inhibits the activity of the N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide tyrosine kinase by binding to the ATP-binding site of the kinase domain. This prevents the autophosphorylation of the receptor and downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
AG1478 has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide pathway. Additionally, AG1478 has been reported to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. Inhibition of angiogenesis can lead to decreased tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the advantages of using AG1478 in lab experiments is its specificity for the N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide tyrosine kinase. This allows for targeted inhibition of the N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide pathway without affecting other signaling pathways. However, one limitation is that AG1478 has a relatively short half-life and can be rapidly metabolized in vivo, which may affect its efficacy in animal models.
Future Directions
There are several future directions for the research and development of AG1478. One potential direction is to explore the use of AG1478 in combination with other anti-cancer agents to improve its efficacy. Another direction is to investigate the potential of AG1478 as a therapeutic agent for other diseases that involve dysregulation of the N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide pathway, such as inflammatory bowel disease and psoriasis. Additionally, further studies are needed to optimize the pharmacokinetics and pharmacodynamics of AG1478 for clinical use.
Synthesis Methods
AG1478 can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 5-chloro-2-methoxyaniline with allylamine to form N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)glycinamide. This intermediate is then reacted with phenylsulfonyl chloride to yield N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide (AG1478).
Scientific Research Applications
AG1478 has been extensively studied for its potential as an anti-cancer agent. In vitro studies have shown that AG1478 inhibits the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and colon cancer. In vivo studies have also demonstrated the anti-tumor activity of AG1478 in animal models of cancer.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-3-11-20-18(22)13-21(16-12-14(19)9-10-17(16)25-2)26(23,24)15-7-5-4-6-8-15/h3-10,12H,1,11,13H2,2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIDXOFTWSJDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)NCC=C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(2-methoxyethyl)methylamine](/img/structure/B4893755.png)


![2,6-dimethoxy-4-{[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B4893769.png)
![8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B4893774.png)
![N-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4893776.png)
![ethyl 2-[(N-ethyl-N-phenylglycyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4893783.png)
![2-[4-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-1-piperazinyl]ethanol](/img/structure/B4893786.png)
![2-(4-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4893792.png)

![N-(3,4-dichlorophenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4893805.png)

![1-methyl-3-{4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4893836.png)